molecular formula C7H5F6N3OS B11098789 2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

Cat. No.: B11098789
M. Wt: 293.19 g/mol
InChI Key: ZROGKAFYNUFSAM-UHFFFAOYSA-N
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Description

2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one is a heterocyclic compound that features a unique fusion of a thiazole ring and a triazine ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of trifluoromethyl groups enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one can be achieved through a multi-component reaction involving thioglycolic acid or ethyl thioglycolate, aldehydes or ketones, and dicyandiamide in the presence of ammonium acetate as a catalyst . This one-pot reaction is efficient and provides high yields of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and high-yield production.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents on the thiazole or triazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in target proteins contributes to its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Bis(trifluoromethyl)-2,3,6,7-tetrahydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one is unique due to the presence of two trifluoromethyl groups, which significantly enhance its chemical stability and biological activity compared to other similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C7H5F6N3OS

Molecular Weight

293.19 g/mol

IUPAC Name

2,2-bis(trifluoromethyl)-6,7-dihydro-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one

InChI

InChI=1S/C7H5F6N3OS/c8-6(9,10)5(7(11,12)13)14-3(17)16-1-2-18-4(16)15-5/h1-2H2,(H,14,17)

InChI Key

ZROGKAFYNUFSAM-UHFFFAOYSA-N

Canonical SMILES

C1CSC2=NC(NC(=O)N21)(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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